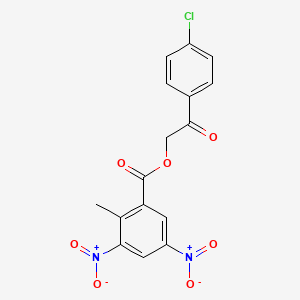
1-(2-Chloro-6-fluorobenzyl)-4-(methylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-6-fluorobenzyl)-4-(methylsulfonyl)piperazine is a chemical compound with the molecular formula C12H16ClFN2O2S It is characterized by the presence of a piperazine ring substituted with a 2-chloro-6-fluorobenzyl group and a methylsulfonyl group
Preparation Methods
The synthesis of 1-(2-Chloro-6-fluorobenzyl)-4-(methylsulfonyl)piperazine typically involves multiple steps. One common synthetic route includes the reaction of 2-chloro-6-fluorobenzyl chloride with piperazine in the presence of a base, followed by the introduction of the methylsulfonyl group through sulfonylation reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, pressures, and the use of specific catalysts.
Chemical Reactions Analysis
1-(2-Chloro-6-fluorobenzyl)-4-(methylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chloro-6-fluorobenzyl)-4-(methylsulfonyl)piperazine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a pharmacophore in drug design.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluorobenzyl)-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(2-Chloro-6-fluorobenzyl)-4-(methylsulfonyl)piperazine can be compared with other similar compounds, such as:
1-(2-Chloro-6-fluorobenzyl)piperazine: Lacks the methylsulfonyl group, which may result in different chemical and biological properties.
1-(2-Chloro-6-fluorobenzyl)-4-(methylthio)piperazine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16ClFN2O2S |
|---|---|
Molecular Weight |
306.78 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-4-methylsulfonylpiperazine |
InChI |
InChI=1S/C12H16ClFN2O2S/c1-19(17,18)16-7-5-15(6-8-16)9-10-11(13)3-2-4-12(10)14/h2-4H,5-9H2,1H3 |
InChI Key |
TURXGOPHHRXYHH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


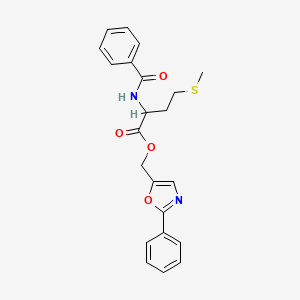
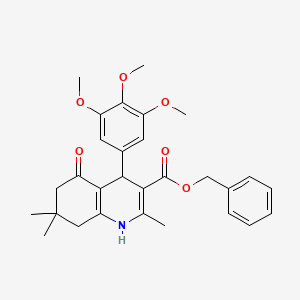
![methyl N-{[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetyl}leucinate](/img/structure/B10888401.png)
methanone](/img/structure/B10888410.png)
![(2Z,5E)-5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-[(2,3-dichlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10888412.png)
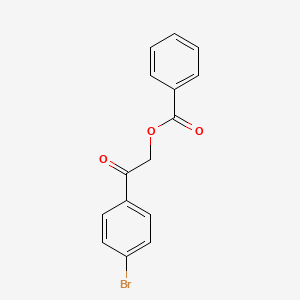
![7-(5-methylfuran-2-yl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B10888423.png)
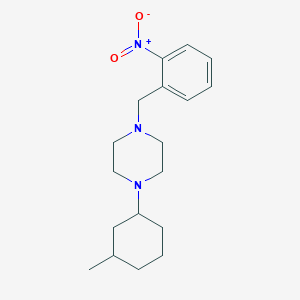

methanone](/img/structure/B10888437.png)
![(2E,5E)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10888446.png)
![6-({4-Ethyl-5-methyl-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B10888449.png)
![4-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10888451.png)
